
Bis(cyclopentadienyl)zirconiumdichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)zirconiumdichloride, also known as zirconocene dichloride, is an organometallic compound with the formula C10H10Cl2Zr. It is a white solid that is highly reactive and serves as a versatile catalyst in various chemical reactions. This compound is particularly notable for its role in the polymerization of olefins and other organic transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconiumdichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadiene in the presence of a reducing agent such as sodium or potassium. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where zirconium tetrachloride and cyclopentadiene are combined under controlled conditions. The reaction mixture is then purified through crystallization or sublimation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(cyclopentadienyl)zirconiumdichloride undergoes various types of reactions, including:
Substitution Reactions: It can react with different ligands to form new zirconium complexes.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Cyclization Reactions: It facilitates the cyclization of dienes to form cyclopentane and cyclohexane derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Alkylating Agents: For substitution reactions.
Monomers: Such as ethylene and propylene for polymerization reactions.
Dienes: For cyclization reactions.
Major Products Formed
The major products formed from reactions involving this compound include:
Zirconium Complexes: Formed through substitution reactions.
Polymers: Such as polyethylene and polypropylene from polymerization reactions.
Cyclized Compounds: Such as cyclopentane and cyclohexane derivatives from cyclization reactions.
Aplicaciones Científicas De Investigación
Bis(cyclopentadienyl)zirconiumdichloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which bis(cyclopentadienyl)zirconiumdichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination activates the reactants, facilitating their transformation into the desired products. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being catalyzed .
Comparación Con Compuestos Similares
Bis(cyclopentadienyl)zirconiumdichloride is often compared with other metallocenes, such as:
Bis(cyclopentadienyl)titaniumdichloride: Similar in structure but with titanium instead of zirconium.
Bis(cyclopentadienyl)hafniumdichloride: Similar in structure but with hafnium instead of zirconium.
Bis(butylcyclopentadienyl)zirconiumdichloride: Similar in structure but with butyl groups on the cyclopentadienyl rings.
The uniqueness of this compound lies in its high reactivity and selectivity, making it a valuable catalyst in various chemical reactions .
Propiedades
Fórmula molecular |
C10H10Cl2Zr-2 |
|---|---|
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
CMPQHMYIQNCWIY-UHFFFAOYSA-L |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


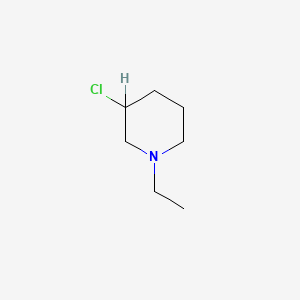
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)

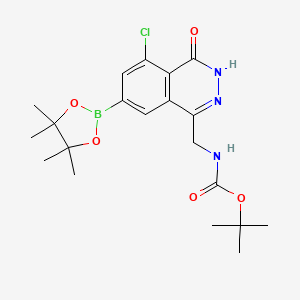

![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)
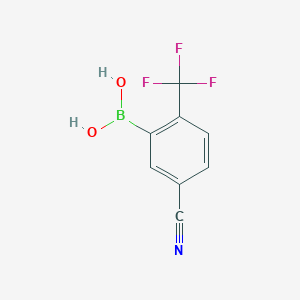
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)

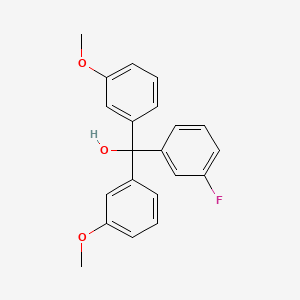

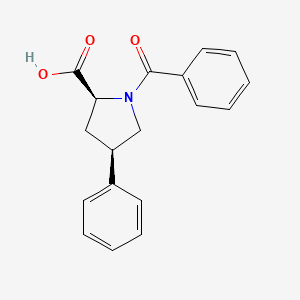
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
